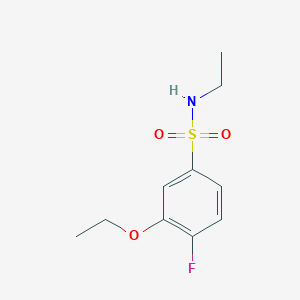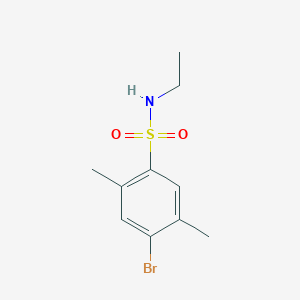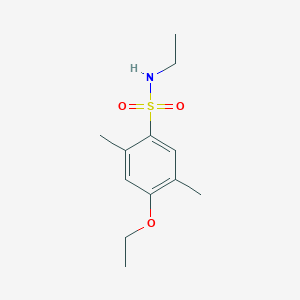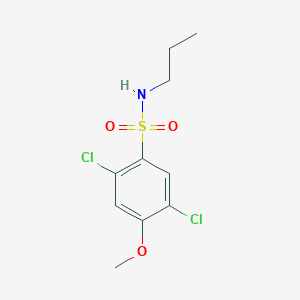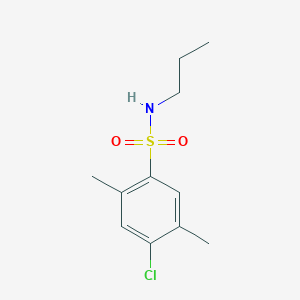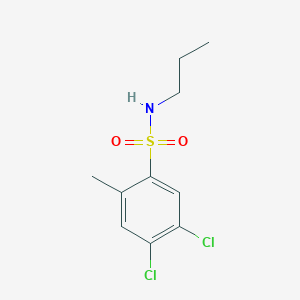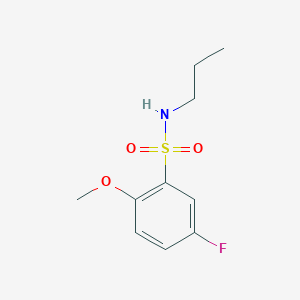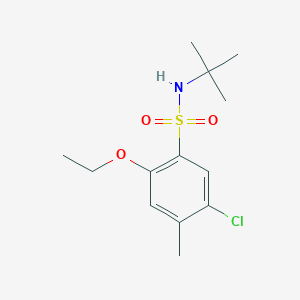
N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a specific context, like in a reaction or a product .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. It can also include studying its spectral properties, like UV/Vis, IR, NMR, and mass spectra .Aplicaciones Científicas De Investigación
Triazole Derivatives and Pharmacological Properties
- Triazole derivatives, including N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their valuable pharmacological properties. Notably, they exhibit anti-convulsive activity and are useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Synthesis and Chemical Properties
- Research on the synthesis of various triazole carboxamides, including 1-methyl and 2-methyl derivatives, has expanded our understanding of their chemical properties and potential applications. These studies involve exploring different synthetic routes and characterizing the resultant compounds through various techniques such as infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction (Albert & Taguchi, 1972), (Alotaibi et al., 2018).
Antimicrobial and Anticancer Applications
- Novel triazole-4-carboxamides have shown promising results as antimicrobial agents against various bacterial and fungal strains. Some specific derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021). Additionally, some triazole derivatives have been evaluated for anticancer activity against breast cancer cell lines, with certain compounds showing significant cytotoxicity (Shinde et al., 2022).
Combinatorial Chemistry and Drug Synthesis
- The one-pot multicomponent synthesis of triazole-4-carboxamides has been utilized for creating combinatorial libraries, facilitating the exploration of a wide range of potentially bioactive compounds. This method is particularly relevant for drug discovery and development (Pokhodylo et al., 2009).
Crystallography and Molecular Conformation
- Studies in crystallography have provided insights into the molecular conformation of triazole derivatives. These investigations have been instrumental in understanding the intermolecular and intramolecular interactions that stabilize the molecular structure of these compounds (Shen et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-18(23)17-13(2)22(21-20-17)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERFZGCTGWNQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

